3,4,5,6-Tetrachloropyridine-2-carbonitrile
Overview
Description
3,4,5,6-Tetrachloropyridine-2-carbonitrile is a chemical compound that serves as a precursor for various fluorinated heterocyclic compounds. It can be transformed into different derivatives through substitution reactions, which are useful in the synthesis of more complex molecules. The compound's reactivity with potassium fluoride to yield tetrafluorinated pyridines is particularly noteworthy, as these fluorinated derivatives have significant applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 3,4,5,6-tetrachloropyridine-2-carbonitrile derivatives involves various chemical reactions. For instance, the compound can be heated with potassium fluoride to obtain 3,4,5,6-tetrafluoropyridine-2-carbonitrile. This reaction is a key step in the synthesis of tetrafluorinated pyridine derivatives, which can be further reduced or hydrolyzed to yield aldehydes, acids, and amides . Additionally, the synthesis of related heterocyclic compounds, such as 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, involves one-pot synthesis using ethyl cyanoacetate, propylamine, and ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of 3,4,5,6-tetrachloropyridine-2-carbonitrile and its derivatives has been studied using various spectroscopic methods. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy . These analyses provide insights into the geometric parameters and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of 3,4,5,6-tetrachloropyridine-2-carbonitrile is demonstrated by its ability to undergo various reactions to form different functionalized compounds. For instance, the reduction of the tetrafluorinated derivative yields an aldehyde, which can further react with oxygen to form a carboxylic acid. Acidic hydrolysis of the nitrile group leads to the formation of a carboxamide . These reactions are crucial for the development of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5,6-tetrachloropyridine-2-carbonitrile derivatives are influenced by their molecular structure. The absorption and fluorescence properties of these compounds have been investigated, revealing that solvent effects play a significant role in their emission spectra . The light and wash fastness of azo-disperse dyes derived from related heterocyclic compounds suggest that these materials have practical applications in the textile industry . The biological activity of these dyes against various bacteria also indicates potential applications in the development of antimicrobial agents .
Safety And Hazards
The safety data sheet for 3,4,5,6-Tetrachloropyridine-2-carbonitrile indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
3,4,5,6-tetrachloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPBGJYBKSQIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027795 | |
Record name | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,4,5,6-Tetrachloropyridine-2-carbonitrile | |
CAS RN |
17824-83-8 | |
Record name | 3,4,5,6-Tetrachloro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17824-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrachloropicolinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017824838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrachloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROPICOLINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96RN8SOUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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